REACTION_CXSMILES
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C1CCN2C(=NCCC2)CC1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[CH2:18][CH:17]2Br>C1COCC1>[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[C:19](=[O:23])[CH:18]=[CH:17]2
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Name
|
|
Quantity
|
9.2 mL
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2C(CC(C2=CC1)=O)Br
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
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Details
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The resulting solution was stirred at −10° C. for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
quenched via addition of saturated aqueous NH4Cl (100 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×100 mL)
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Type
|
WASH
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Details
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The combined organic extracts were washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |